molecular formula C22H28FN3O6S B6616059 (3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid CAS No. 1094100-06-7

(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid

Cat. No. B6616059
CAS RN: 1094100-06-7
M. Wt: 481.5 g/mol
InChI Key: BPRHUIZQVSMCRT-YXWZHEERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid is a useful research compound. Its molecular formula is C22H28FN3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Control of LDL Cholesterol

Rosuvastatin, alone or in combination with ezetimibe, provides intensive LDL-C reductions (up to 50–55% and 60–75%, respectively), with a low risk of side effects and in an efficient manner, in patients both without and with established atherosclerotic vascular disease . This makes it a valuable tool in lipid-lowering therapy for the control of LDL cholesterol in patients at high vascular risk .

Reduction of Circulating Atherogenic Lipoproteins

The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This key enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in the cholesterol biosynthesis .

Cardiovascular Disease Prevention

Clinical studies have shown that statins significantly reduce the risk of heart attack and death in patients with proven coronary artery disease, and can also reduce cardiac events in patients with high cholesterol levels .

Anti-Inflammatory Action

There is an increased interest in statins’ non-lipid activities such as an anti-inflammatory action . This could potentially be used in the treatment of diseases with an inflammatory component.

Improvement of Endothelial Function

Statins improve endothelial function , which is crucial for vascular health. This could potentially be used in the treatment of diseases related to endothelial dysfunction.

Maintenance of Plaque Stability

Statins maintain plaque stability , which is important in preventing the rupture of atherosclerotic plaques and subsequent thrombus formation.

Prevention of Thrombus Formation

Statins prevent thrombus formation . This could potentially be used in the prevention of thrombotic events such as stroke and myocardial infarction.

Bioavailability Enhancement

A single simple step was adopted for preparation, then the prepared formulations were investigated by analyzing their particle size (PS), polydispersity index (PDI), Zeta potential (ZP), entrapment efficiency (EE), and flowability properties . This could potentially be used in the development of new drug delivery systems to enhance the bioavailability of Rosuvastatin .

Mechanism of Action

Target of Action

Rosuvastatin, also known as (3R,5R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin is a statin medication and a competitive inhibitor of HMG-CoA reductase . It inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol production leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by rosuvastatin affects the mevalonate pathway, which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Additionally, rosuvastatin and its optical isomers have been found to activate the pregnane X receptor (PXR) and induce CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes .

Pharmacokinetics

Rosuvastatin is given once daily in doses ranging from 5 to 80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours (range: 0.5–6 hours) under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol has been shown in numerous studies to significantly reduce the risk of development of cardiovascular disease (CVD) and all-cause mortality . In fact, rosuvastatin is considered the most potent statin; doses of 10 to 40 mg per day were found to result in a 45.8% to 54.6% decrease in LDL cholesterol levels .

Action Environment

The action, efficacy, and stability of rosuvastatin can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, certain conditions such as old age, renal and hepatic impairment, and the presence of a pharmacogenetic SLCO1B1*1 a/*5 variant can increase the risk of statin-induced myopathy . Furthermore, the interaction of rosuvastatin with other drugs can also influence its action .

properties

IUPAC Name

(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHUIZQVSMCRT-YXWZHEERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid

CAS RN

1094100-06-7
Record name Rosuvastatin diastereomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094100067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSUVASTATIN DIASTEREOMERS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K637T66PWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 2
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 3
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 4
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 5
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 6
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid

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